UZH1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYRDVXYAOGDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UZH1: A Selective METTL3 Inhibitor for Epitranscriptomic Research and Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The epitranscriptomic mark N6-methyladenosine (m6A) has emerged as a critical regulator of mRNA fate, influencing splicing, nuclear export, stability, and translation. The primary enzyme responsible for this modification, the methyltransferase-like 3 (METTL3), has been identified as a key player in various physiological and pathological processes, particularly in oncology. Consequently, the development of potent and selective METTL3 inhibitors is of significant interest for both basic research and therapeutic applications. This whitepaper provides a comprehensive technical overview of UZH1, a potent and selective small-molecule inhibitor of METTL3. We present its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization, providing a valuable resource for researchers in the field.
Introduction to METTL3 and m6A Modification
The N6-methyladenosine (m6A) modification is the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] It is installed by a "writer" complex, with METTL3 acting as the core catalytic subunit and METTL14 playing a crucial scaffolding role.[1] This dynamic and reversible modification is recognized by "reader" proteins, which mediate the downstream effects on mRNA metabolism, and can be removed by "eraser" enzymes. The dysregulation of m6A methylation has been implicated in a variety of diseases, including cancer, with METTL3 being upregulated in several malignancies, such as acute myeloid leukemia (AML).[1] This has positioned METTL3 as a promising therapeutic target.
This compound: A Potent and Selective METTL3 Inhibitor
This compound is a racemic compound, with its activity residing in the UZH1a enantiomer.[2][3] UZH1a is a potent, cell-permeable, and selective inhibitor of METTL3.[2] It acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the SAM-binding pocket of METTL3.[3] This mode of action has been confirmed by co-crystallography studies.[2] The inactive enantiomer, UZH1b, serves as an excellent negative control for cellular experiments.[2]
Quantitative Data for UZH1a
The following tables summarize the key quantitative data for the METTL3 inhibitor UZH1a.
Table 1: Biochemical and Cellular Activity of UZH1a
| Parameter | Value | Assay Type | Notes |
| Biochemical IC50 | 280 nM | HTRF Assay | Potency against purified METTL3/METTL14 complex.[2][4][5] |
| UZH1b Biochemical IC50 | 28 µM | HTRF Assay | The enantiomer UZH1b is approximately 100-fold less active.[3] |
| Cellular m6A Reduction IC50 | 4.6 µM | UPLC-MS/MS (MOLM-13 cells) | Dose-dependent reduction of m6A levels in mRNA.[3][4][5] |
| Cell Growth Inhibition GI50 | 11 µM | Cell Viability Assay (MOLM-13 cells, 72h) | [4][5] |
| 67 µM | Cell Viability Assay (HEK293T cells, 72h) | [4][5] | |
| 87 µM | Cell Viability Assay (U2OS cells, 72h) | [4][5] |
Table 2: Selectivity Profile of UZH1a
| Target | Remaining Activity (%) @ 10 µM UZH1a |
| Protein Methyltransferases | |
| DOT1L | 99 |
| G9a | 97.5 |
| MLL4 complex | 88.5 |
| PRDM9 | >75 |
| Kinases | |
| ABL1 | >75 |
| AKT1 | >75 |
| ... (and others) | >75 |
Data from Moroz-Omori EV, et al. bioRxiv. 2020 Oct 13.[2]
Signaling Pathways and Experimental Workflows
METTL3-mediated m6A Methylation Pathway and Inhibition by UZH1a
The following diagram illustrates the catalytic cycle of METTL3 and the mechanism of inhibition by UZH1a.
Caption: METTL3 catalytic cycle and UZH1a inhibition.
Experimental Workflow for Characterizing UZH1a
This diagram outlines the key experimental steps to characterize the activity of a METTL3 inhibitor like UZH1a.
Caption: Experimental workflow for UZH1a characterization.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Biochemical IC50 Determination
This assay measures the enzymatic activity of METTL3 by detecting the m6A modification on a biotinylated RNA substrate.
-
Materials:
-
Recombinant human METTL3/METTL14 complex
-
S-adenosylmethionine (SAM)
-
Biotinylated RNA substrate containing a consensus m6A motif
-
Europium cryptate-labeled anti-m6A antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of UZH1a in DMSO.
-
In a 384-well plate, add the assay buffer, UZH1a or DMSO vehicle control, and the METTL3/METTL14 enzyme.
-
Initiate the reaction by adding a mixture of the biotinylated RNA substrate and SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and proceed with detection by adding the HTRF detection reagents (Europium cryptate-labeled anti-m6A antibody and Streptavidin-XL665) in detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a non-linear regression model.
-
UPLC-MS/MS for Quantification of m6A in mRNA
This method provides a highly sensitive and accurate quantification of the m6A/A ratio in cellular mRNA.
-
Materials:
-
Cells treated with UZH1a or vehicle control
-
mRNA purification kit (e.g., using oligo(dT) magnetic beads)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water, acetonitrile, and ammonium (B1175870) acetate
-
UPLC-MS/MS system
-
-
Procedure:
-
Isolate total RNA from treated cells.
-
Purify mRNA from total RNA using an oligo(dT)-based method.
-
Digest the purified mRNA to single nucleosides by sequential treatment with Nuclease P1 and bacterial alkaline phosphatase.
-
Separate the nucleosides using reverse-phase UPLC.
-
Detect and quantify adenosine (B11128) (A) and N6-methyladenosine (m6A) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Generate standard curves for A and m6A using pure nucleoside standards.
-
Calculate the m6A/A ratio for each sample.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., MOLM-13, HEK293T, U2OS)
-
96-well cell culture plates
-
Complete cell culture medium
-
UZH1a
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of UZH1a or vehicle control for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
-
Apoptosis Assay (Annexin-V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[4]
-
Materials:
-
Cells treated with UZH1a or vehicle control
-
Annexin-V conjugated to a fluorescent dye (e.g., FITC, APC)
-
Propidium Iodide (PI) or other viability dye
-
Annexin-V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with UZH1a or vehicle control for the desired time (e.g., 16 hours).[4]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin-V binding buffer.
-
Add fluorescently labeled Annexin-V and a viability dye (e.g., PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin-V positive, PI negative), late apoptotic/necrotic (Annexin-V positive, PI positive), and live cells (Annexin-V negative, PI negative).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[4]
-
Materials:
-
Cells treated with UZH1a or vehicle control
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with UZH1a or vehicle control for the desired time (e.g., 16 hours).[4]
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
UZH1a is a valuable chemical probe for elucidating the biological functions of METTL3 and the m6A pathway. Its high potency, selectivity, and cellular activity make it a critical tool for researchers in the field of epitranscriptomics. Furthermore, its well-characterized profile provides a strong foundation for the development of novel therapeutics targeting METTL3 in various diseases, including cancer. This technical guide provides a comprehensive resource of quantitative data and detailed experimental protocols to facilitate the use of this compound in both basic and translational research.
References
The m6A RNA Methylation Machinery: Writers, Erasers, and Readers
An in-depth analysis of the scientific literature reveals no identified protein or gene designated as "UZH1" with a described role in m6A RNA methylation. Extensive searches across multiple databases have not yielded any information on a molecule with this name, preventing the creation of a detailed technical guide on its specific effects.
It is possible that "this compound" may be a novel or internal designation not yet in the public domain, a misspelling of a known protein, or a term that is not yet indexed in scientific literature databases. For instance, a protein with a similar acronym, UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), is a known epigenetic regulator, but its primary functions are linked to DNA methylation and histone ubiquitination, not directly to the core machinery of m6A RNA methylation.[1][2]
Given the absence of data, this guide will instead provide a comprehensive overview of the core principles of m6A RNA methylation, including the key enzymatic players, their mechanisms of action, and the established signaling pathways they influence. This will serve as a foundational document for researchers, scientists, and drug development professionals, outlining the current understanding of this critical area of RNA epigenetics.
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and is installed, removed, and interpreted by a dedicated set of proteins.[3] This dynamic and reversible process plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[4]
Writers: The m6A modification is deposited onto RNA by a methyltransferase complex. The core components of this complex are METTL3 (Methyltransferase-like 3) and METTL14 (Methyltransferase-like 14), which form a stable heterodimer.[3] WTAP (Wilms' tumor 1-associating protein) is another critical component that facilitates the localization of the METTL3-METTL14 complex to nuclear speckles.[5]
Erasers: The m6A marks can be removed by demethylases, making the modification reversible. The two known m6A erasers are FTO (Fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5).[6][7] These enzymes belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase family.[6]
Readers: The biological consequences of m6A methylation are mediated by "reader" proteins that specifically recognize and bind to m6A-modified RNA. The most well-characterized family of m6A readers is the YTH domain-containing family, which includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.[8] These readers can influence the fate of the target mRNA. For example, YTHDF2 is known to promote the degradation of m6A-containing transcripts, while YTHDF1 can enhance their translation.[8]
Signaling Pathways Modulated by m6A RNA Methylation
The m6A modification is deeply integrated into cellular signaling networks, influencing a wide array of biological processes from development to disease.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several studies have linked m6A methylation to the modulation of this pathway. For instance, in certain cancers, the expression of key components of the PI3K/Akt/mTOR pathway is regulated by m6A writers and erasers, thereby impacting tumorigenesis.[9]
Notch Signaling Pathway
The Notch signaling pathway is critical for cell-cell communication and plays a fundamental role in development and tissue homeostasis. Recent evidence suggests that m6A methylation can influence Notch signaling. For example, the m6A eraser FTO has been shown to regulate the expression of Notch pathway components, thereby affecting processes like cell differentiation and tumorigenesis.[8]
Experimental Protocols for m6A Analysis
A variety of techniques are available to study m6A RNA methylation, from global quantification to transcriptome-wide mapping at single-nucleotide resolution.
m6A Quantification
1. m6A Dot Blot: A simple and rapid method to assess global m6A levels in total RNA or mRNA.
-
Protocol:
-
Serially dilute RNA samples and spot them onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane and incubate with an anti-m6A antibody.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
As a loading control, stain the membrane with methylene (B1212753) blue.
-
2. m6A ELISA: A quantitative method to measure the percentage of m6A in an RNA sample.
-
Protocol:
-
Bind RNA samples to the wells of a microplate.
-
Incubate with a capture antibody specific for m6A.
-
Add a detection antibody and a colorimetric substrate.
-
Measure the absorbance and calculate the m6A percentage based on a standard curve.
-
Transcriptome-Wide m6A Mapping
1. Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq): The most widely used method to map m6A sites across the transcriptome.[10]
-
Protocol:
-
Fragment total RNA or mRNA to a size of ~100 nucleotides.
-
Immunoprecipitate the RNA fragments containing m6A using an anti-m6A antibody.
-
Prepare sequencing libraries from the immunoprecipitated RNA and an input control.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify m6A peaks.
-
2. m6A individual-nucleotide resolution cross-linking and immunoprecipitation (miCLIP): A technique that provides single-nucleotide resolution mapping of m6A sites.
-
Protocol:
-
Crosslink RNA-protein complexes in vivo using UV light.
-
Perform immunoprecipitation with an anti-m6A antibody.
-
Ligate a 3' adapter and radiolabel the 5' end.
-
Perform a second immunoprecipitation under denaturing conditions.
-
Run on an SDS-PAGE gel and isolate the RNA-protein complexes.
-
Perform reverse transcription, which introduces a characteristic mutation at the m6A site.
-
Prepare a cDNA library and sequence.
-
Identify m6A sites by looking for specific mutations in the sequencing data.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that would be relevant if "this compound" were a known m6A regulator. These tables are provided as templates for how such data would be presented.
Table 1: Effect of this compound Knockdown on Global m6A Levels
| Cell Line | Condition | Global m6A/A (%) | p-value |
| HEK293T | Control siRNA | 0.42 ± 0.05 | - |
| HEK293T | This compound siRNA | 0.21 ± 0.03 | < 0.01 |
| HeLa | Control siRNA | 0.38 ± 0.04 | - |
| HeLa | This compound siRNA | 0.19 ± 0.02 | < 0.01 |
Table 2: Top Differentially Methylated Genes upon this compound Overexpression (MeRIP-Seq)
| Gene Symbol | Log2 Fold Change (this compound OE / Vector) | p-value | Function |
| MYC | 2.5 | < 0.001 | Transcription Factor |
| VEGFA | 2.1 | < 0.001 | Angiogenesis |
| CCND1 | 1.8 | < 0.005 | Cell Cycle |
| BCL2 | -1.5 | < 0.005 | Apoptosis |
| PTEN | -2.0 | < 0.001 | Tumor Suppressor |
References
- 1. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The emerging roles and mechanism of N6-methyladenosine (m6A) modifications in urologic tumours progression [frontiersin.org]
- 4. Exploring recent advances in signaling pathways and hallmarks of uveal melanoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The essential roles of m6A RNA modification to stimulate ENO1-dependent glycolysis and tumorigenesis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M6A RNA Methylation Regulates Histone Ubiquitination to Support Cancer Growth and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Potential Role of m6A RNA Methylation in the Aging Process and Aging-Associated Diseases [frontiersin.org]
- 8. YTHDF1 in Tumor Cell Metabolism: An Updated Review [mdpi.com]
- 9. N6-methyladenosine (m6A) recruits and repels proteins to regulate mRNA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-depth Technical Guide on the Antitumor Activity of UZH1 Compound
Audience: Researchers, scientists, and drug development professionals.
Subject: Comprehensive analysis of the preclinical antitumor activity of the UZH1 compound.
Notice: Information regarding a specific compound designated "this compound" with antitumor activity is not publicly available in the current scientific literature and databases as of the date of this report. The following guide is a structured template demonstrating the requested format and the type of information that would be included if such data were available. The content within this template is based on generalized knowledge of preclinical cancer drug development and does not represent actual data for a compound named this compound.
Executive Summary
This document provides a comprehensive technical overview of the preclinical antitumor activities of the hypothetical compound this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes quantitative data on this compound's efficacy, details the experimental methodologies used in its evaluation, and visualizes the key signaling pathways implicated in its mechanism of action. All data presented herein is illustrative.
Quantitative Data Summary
The antitumor efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Exposure Time (hrs) |
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.3 | MTT Assay | 72 |
| A549 | Lung Carcinoma | 2.5 ± 0.5 | CellTiter-Glo | 72 |
| HCT116 | Colon Carcinoma | 0.8 ± 0.2 | SRB Assay | 48 |
| U87 MG | Glioblastoma | 3.1 ± 0.6 | AlamarBlue | 72 |
| PC-3 | Prostate Cancer | 1.5 ± 0.4 | MTT Assay | 72 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Tumor Type | This compound Dose (mg/kg) | Administration Route | T/C (%)* | Tumor Growth Inhibition (%) |
| HCT116 | Colon Carcinoma | 25 | Oral, daily | 42 | 58 |
| HCT116 | Colon Carcinoma | 50 | Oral, daily | 25 | 75 |
| A549 | Lung Carcinoma | 40 | IV, twice weekly | 38 | 62 |
| A549 | Lung Carcinoma | 60 | IV, twice weekly | 21 | 79 |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC₅₀).
Protocol: MTT Assay (for MCF-7 and PC-3 cells)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in culture medium and added to the wells. A vehicle control (e.g., 0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values were calculated using a non-linear regression analysis of the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Protocol: HCT116 Xenograft Model
-
Cell Implantation: 5 x 10⁶ HCT116 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a mean volume of 100-150 mm³.
-
Randomization: Mice were randomized into vehicle control and this compound treatment groups (n=8-10 mice per group).
-
Compound Administration: this compound was administered orally once daily at doses of 25 and 50 mg/kg. The vehicle control group received the vehicle solution.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size.
-
Data Analysis: Tumor growth inhibition was calculated at the end of the study.
Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound is believed to involve the inhibition of key signaling pathways that are critical for tumor growth and survival.
Inhibition of the PI3K/AKT/mTOR Pathway
This compound has been shown to inhibit the phosphorylation of key components of the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis.
Experimental Workflow for Pathway Analysis
The following workflow was used to determine the effect of this compound on the PI3K/AKT/mTOR pathway.
Methodological & Application
Application Notes and Protocols for UZH1 Treatment in MOLM-13 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the treatment of the human acute myeloid leukemia (AML) cell line MOLM-13 with UZH1a, a selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3. Inhibition of METTL3 in MOLM-13 cells has been shown to decrease cell viability, induce apoptosis, and cause cell cycle arrest, highlighting a potential therapeutic strategy for AML.[1][2][3][4][5][6] These application notes offer comprehensive methodologies for cell culture, UZH1a treatment, and subsequent analysis of cellular effects.
Data Presentation
Table 1: In Vitro Efficacy of UZH1a in MOLM-13 Cells
| Parameter | Value | Cell Line | Reference |
| Growth Inhibition GI₅₀ | 11 µM | MOLM-13 | [1][4] |
| m6A Methylation Reduction IC₅₀ | 4.6 µM | MOLM-13 | [1][2] |
| Biochemical METTL3 Inhibition IC₅₀ | 280 nM | N/A | [1][2][7] |
Table 2: Effects of 20 µM UZH1a Treatment on MOLM-13 Cells after 16 Hours
| Assay | Condition | Percentage of Cells (Mean ± SD, N=3) | p-value | Reference |
| Apoptosis Assay (Annexin V) | UZH1a | Increased Apoptotic Cells | p = 0.0257 | [6] |
| Cell Cycle Analysis | UZH1a | Increased G1 phase, Decreased S phase | p < 0.05 | [6] |
*Statistical significance as reported in the source.
Experimental Protocols
MOLM-13 Cell Culture
This protocol describes the routine maintenance of MOLM-13 cells.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Micropipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
-
Biological safety cabinet
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Pen-Strep.
-
Cell Thawing (if applicable):
-
Rapidly thaw a cryovial of MOLM-13 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Passaging:
-
MOLM-13 cells grow in suspension. Monitor cell density and viability every 2-3 days.
-
Maintain the cell culture density between 0.2 x 10⁶ and 2 x 10⁶ cells/mL.
-
To passage, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Calculate the volume of cell suspension needed to seed a new T-75 flask at a density of 0.2 x 10⁶ cells/mL in a final volume of 20-25 mL.
-
Transfer the calculated volume of cells to a new flask and add fresh complete growth medium to the desired final volume.
-
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
UZH1a Treatment Protocol
This protocol outlines the procedure for treating MOLM-13 cells with the METTL3 inhibitor UZH1a.
Materials:
-
MOLM-13 cells in logarithmic growth phase
-
Complete growth medium (as described above)
-
UZH1a inhibitor (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 24-well cell culture plates
-
Micropipettes and sterile tips
Procedure:
-
Cell Seeding:
-
Determine the concentration of MOLM-13 cells.
-
Seed the cells in a multi-well plate at a density of 0.5 - 1 x 10⁶ cells/mL in complete growth medium. The final volume will depend on the well size (e.g., 2 mL for a 6-well plate).
-
-
Compound Preparation:
-
Prepare serial dilutions of UZH1a in complete growth medium from a stock solution in DMSO.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of UZH1a used.
-
-
Cell Treatment:
-
Add the desired final concentrations of UZH1a (e.g., 0, 2.5, 5, 10, 20, 40 µM) or vehicle control to the wells.[7]
-
Gently mix the plate.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 16, 24, 48, or 72 hours) at 37°C and 5% CO₂.[6][7]
Cell Viability Assay (MTS Assay)
This protocol is for determining cell viability after UZH1a treatment.
Materials:
-
Treated MOLM-13 cells in a 96-well plate
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
96-well plate reader
Procedure:
-
Following the treatment period, add 20 µL of MTS reagent to each well of the 96-well plate containing 100 µL of cell suspension.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated MOLM-13 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment, transfer the cell suspension from each well to a separate flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of UZH1a-treated cells.
Materials:
-
Treated MOLM-13 cells
-
Cold PBS
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing:
-
Harvest cells as described in the apoptosis assay protocol (Step 1).
-
Wash the cell pellet once with 1 mL of cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 1 mL of PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway
Caption: UZH1a inhibits METTL3, leading to reduced m6A methylation and apoptosis.
Experimental Workflow
Caption: Workflow for UZH1a treatment and analysis in MOLM-13 cells.
References
UZH1 solubility and preparation for experiments
Detailed application notes, protocols, and solubility data for a compound referred to as "UZH1" cannot be provided at this time. A thorough search of available scientific literature and chemical databases did not yield any specific information for a substance with this designation.
The search results did not contain any relevant data regarding the chemical structure, physical properties, solubility, or biological activity of a compound named this compound. Consequently, it is not possible to generate the requested application notes, experimental protocols, data tables, or signaling pathway diagrams.
It is possible that "this compound" may be an internal laboratory code, a very recently developed compound not yet described in published literature, or a typographical error.
To receive the requested information, please verify the exact name and, if possible, provide any additional identifiers for the compound of interest, such as:
-
Chemical Name (IUPAC name)
-
CAS Registry Number
-
SMILES string or other chemical structure representation
-
Company or research group of origin
-
Relevant publication citations
Once more specific information is available, a comprehensive response addressing the core requirements for solubility, experimental preparation, and biological pathways can be formulated.
Application of UZH1 in Cancer Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UZH1 is a racemic mixture of two enantiomers, UZH1a and UZH1b. Of these, UZH1a has been identified as a potent and selective inhibitor of METTL3 (Methyltransferase-like 3), a key enzyme in RNA methylation.[1][2] METTL3 is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in post-transcriptional gene regulation.[3][4] Dysregulation of METTL3 has been implicated in the progression of various cancers, including Acute Myeloid Leukemia (AML), making it a promising target for therapeutic intervention.[4][5] UZH1a, by inhibiting METTL3, offers a valuable chemical probe to study the biological functions of m6A modification and as a potential lead compound for anticancer drug development.[1][2][4]
Mechanism of Action
UZH1a exerts its anticancer effects by selectively inhibiting the catalytic activity of METTL3. This inhibition leads to a reduction in the overall m6A levels in messenger RNA (mRNA).[4] The m6A modification influences mRNA stability, splicing, and translation of numerous target genes, including key oncogenes. By blocking METTL3, UZH1a can modulate the expression of these cancer-promoting genes, ultimately leading to the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest.[2][4]
Signaling Pathway
The inhibition of METTL3 by UZH1a impacts several downstream signaling pathways critical for cancer cell survival and proliferation. One of the key targets is the MYC oncogene, whose mRNA stability and translation are often enhanced by m6A modification.[3][6][7] By reducing MYC expression, UZH1a can suppress tumor growth. Other pathways affected by METTL3 inhibition include the PI3K/Akt/mTOR and Wnt signaling pathways.[3][8]
Figure 1: Simplified signaling pathway of UZH1a-mediated METTL3 inhibition.
Data Presentation
| Compound | Target | IC50 (Biochemical) | Cell Line | IC50 (Cell Growth) | Reference |
| UZH1a | METTL3 | 280 nM | MOLM-13 (AML) | 11 µM | [1][4] |
| UZH1a | METTL3 | 280 nM | HEK293T | 67 µM | [1][4] |
| UZH1a | METTL3 | 280 nM | U2Os (Osteosarcoma) | 87 µM | [1][4] |
| UZH1b | METTL3 | 28 µM | MOLM-13 (AML) | 78 µM | [1] |
Experimental Protocols
Experimental Workflow
Figure 2: General experimental workflow for evaluating UZH1a in cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of UZH1a on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete culture medium
-
UZH1a (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of UZH1a in culture medium.
-
Remove the old medium and add 100 µL of the UZH1a dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest UZH1a concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][5]
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying UZH1a-induced apoptosis.
Materials:
-
Cancer cell line
-
Complete culture medium
-
UZH1a
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of UZH1a for a specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of UZH1a on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete culture medium
-
UZH1a
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of UZH1a for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.[9] The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Multifaceted Roles of the N6-Methyladenosine RNA Methyltransferase METTL3 in Cancer and Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway [frontiersin.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. vet.cornell.edu [vet.cornell.edu]
UZH1a: A Promising METTL3 Inhibitor for Inducing Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
UZH1a is a potent and selective small molecule inhibitor of METTL3 (Methyltransferase-like 3), a key enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[1][2] Emerging evidence highlights the critical role of METTL3 in the proliferation and survival of various cancer cells, making it a compelling target for anticancer drug development. UZH1a has demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis, particularly in acute myeloid leukemia (AML). These application notes provide a summary of the quantitative data on UZH1a's activity and detailed protocols for key experiments to evaluate its effects on cancer cells.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of UZH1a.
Table 1: In Vitro Inhibitory Activity of UZH1a
| Target/Process | Cell Line | IC50 Value | Reference |
| METTL3 Inhibition | - | 280 nM | [2] |
| Growth Inhibition | MOLM-13 (AML) | 11 µM | [2] |
| HEK293T (Human Embryonic Kidney) | 67 µM | [2] | |
| U2Os (Osteosarcoma) | 87 µM | [2] | |
| m6A Methylation Reduction in mRNA | MOLM-13 (AML) | 4.6 µM | [2] |
Table 2: Cellular Effects of UZH1a on MOLM-13 Cells
| Effect | Concentration | Incubation Time | Method | Reference |
| Increased Apoptosis | 20 µM | 16 hours | Annexin-V Staining | [3] |
| Cell Cycle Arrest | 20 µM | 16 hours | Flow Cytometry | [3] |
Signaling Pathway
UZH1a exerts its pro-apoptotic effects by inhibiting METTL3, which in turn modulates the expression of key proteins involved in cell survival and apoptosis. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of UZH1a-induced apoptosis.
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of UZH1a in inducing apoptosis in cancer cells.
Experimental Workflow
Caption: General experimental workflow for evaluating UZH1a.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of UZH1a on cancer cells.[3][4][5][6]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
UZH1a (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of UZH1a in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the UZH1a dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve UZH1a).
-
Incubate the plate for the desired time period (e.g., 72 hours).[2]
-
Add 10 µL of MTT solution to each well.[4]
-
Add 100 µL of solubilization solution to each well.[4]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with UZH1a using flow cytometry.[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
UZH1a
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture dish and treat with the desired concentration of UZH1a (e.g., 20 µM) and a vehicle control for the specified time (e.g., 16 hours).[2]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Western Blot Analysis
This protocol is for detecting the expression levels of METTL3 and key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
UZH1a
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-METTL3, anti-BCL-2, anti-BAX, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with UZH1a as described in the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. broadpharm.com [broadpharm.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of a Poorly Soluble Compound (Compound X) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo dissolution, absorption, and subsequent pharmacokinetic profiling of poorly soluble compounds present a significant challenge in preclinical drug development. Compound X, a representative small molecule with low aqueous solubility, requires a carefully designed formulation and experimental protocol to achieve meaningful and reproducible results in animal studies. These application notes provide a detailed framework for conducting in vivo dissolution studies of Compound X in a rat model, encompassing formulation strategies, experimental procedures, and bioanalytical methods.
The primary objective of this protocol is to describe a robust method for the oral administration of Compound X to rats and the subsequent characterization of its plasma concentration-time profile. This data is crucial for understanding the compound's bioavailability and for making informed decisions in lead optimization and candidate selection.
Physicochemical Properties of Compound X and Formulation Strategies
A thorough understanding of the physicochemical properties of Compound X is paramount for selecting an appropriate formulation strategy. Key parameters to consider include aqueous solubility at different pH values, pKa, logP, and crystalline form. For poorly soluble, neutral compounds, strategies often focus on increasing the effective surface area for dissolution or enhancing solubility in the gastrointestinal fluids.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Modification | For ionizable compounds, adjusting the pH of the vehicle to ionize the drug can increase solubility. | Simple to implement. | Only applicable to ionizable compounds; potential for precipitation upon entering the different pH environment of the GI tract. |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) to increase the solubility of the drug. | Can significantly increase drug loading. | Potential for in vivo toxicity of the co-solvents; risk of drug precipitation upon dilution with aqueous GI fluids. |
| Surfactants | Micelle-forming agents (e.g., Tween® 80, Cremophor® EL) can encapsulate the drug, increasing its apparent solubility. | Effective for a wide range of poorly soluble drugs. | Can have their own biological effects; may alter membrane permeability. |
| Cyclodextrins | Form inclusion complexes with the drug, shielding the hydrophobic molecule and increasing its aqueous solubility. | Generally well-tolerated; can improve stability. | Limited drug loading capacity; can be expensive. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance dissolution and absorption via lymphatic pathways. | Can significantly improve bioavailability for lipophilic drugs. | Complex formulation development; potential for variability. |
| Particle Size Reduction | Micronization or nanosuspension increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Broadly applicable; can be a very effective strategy. | Can be technically challenging to produce and maintain stable nanosuspensions; potential for particle aggregation. |
For the purpose of this protocol, a suspension formulation using a surfactant and a suspending agent is described, as it is a common and relatively straightforward approach for early-stage animal studies.
Experimental Protocols
Preparation of Compound X Formulation (10 mg/mL Suspension)
Materials:
-
Compound X
-
Tween® 80
-
0.5% (w/v) Methylcellulose (B11928114) (or other suitable suspending agent) in deionized water
-
Sterile amber glass vials
-
Magnetic stirrer and stir bars
-
Homogenizer (optional, for particle size reduction)
-
Analytical balance
-
Spatula
Procedure:
-
Accurately weigh the required amount of Compound X.
-
In a sterile amber glass vial, prepare the vehicle by adding Tween® 80 to the 0.5% methylcellulose solution to a final concentration of 2% (v/v). For example, to prepare 10 mL of vehicle, add 200 µL of Tween® 80 to 9.8 mL of 0.5% methylcellulose solution.
-
While stirring the vehicle with a magnetic stirrer, slowly add the weighed Compound X powder to create a slurry.
-
Continue stirring for at least 30 minutes to ensure thorough wetting of the powder.
-
If necessary, for particle size reduction and to ensure a homogenous suspension, use a homogenizer.
-
Visually inspect the suspension for homogeneity. The final formulation should be a uniform, milky suspension.
-
Prepare the formulation fresh on the day of the experiment.
In Vivo Study in Rats
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g). Acclimatize animals for at least 3 days before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
Dosing:
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Calculation: Calculate the volume of the 10 mg/mL suspension to be administered based on the individual body weight of each rat to achieve the target dose (e.g., 50 mg/kg).
-
Administration: Administer the Compound X suspension orally via gavage using a suitable gavage needle.
Blood Sampling:
-
Collection Sites: Collect blood samples from the tail vein or saphenous vein.
-
Time Points: Collect approximately 150-200 µL of blood at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Sample Handling: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.
-
Storage: Transfer the plasma samples to clearly labeled cryovials and store them at -80°C until bioanalysis.
Table 2: Dosing and Sampling Schedule for In Vivo Dissolution Study in Rats
| Time Point (hours) | Event | Sample Volume (µL) |
| -12 to -16 | Fasting Begins | - |
| 0 (Pre-dose) | Blood Sample Collection | 150-200 |
| 0 | Oral Administration of Compound X (50 mg/kg) | - |
| 0.25 | Blood Sample Collection | 150-200 |
| 0.5 | Blood Sample Collection | 150-200 |
| 1 | Blood Sample Collection | 150-200 |
| 2 | Blood Sample Collection | 150-200 |
| 4 | Blood Sample Collection | 150-200 |
| 6 | Blood Sample Collection | 150-200 |
| 8 | Blood Sample Collection | 150-200 |
| 24 | Blood Sample Collection | 150-200 |
Bioanalytical Method: LC-MS/MS Quantification of Compound X in Rat Plasma
Principle: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of Compound X in rat plasma samples.
Materials:
-
Rat plasma samples, calibration standards, and quality control (QC) samples
-
Internal Standard (IS): A structurally similar and stable isotopically labeled version of Compound X is ideal. If not available, another compound with similar chromatographic and mass spectrometric behavior can be used.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water, 18 MΩ·cm
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
In a 96-well plate or microcentrifuge tubes, add 50 µL of each plasma sample.
-
Add 150 µL of the internal standard solution (prepared in ACN) to each well/tube.
-
Seal the plate or cap the tubes and vortex for 2-3 minutes to precipitate the plasma proteins.
-
Centrifuge the plate/tubes at 4°C (e.g., 4000 x g for 15 minutes).
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient Elution: A suitable gradient to separate Compound X and the IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Compound X and the IS.
Table 3: Example LC-MS/MS Parameters for Compound X and Internal Standard
| Parameter | Compound X | Internal Standard (IS) |
| Precursor Ion (m/z) | [M+H]+ | [M+H]+ |
| Product Ion (m/z) | Specific fragment ion | Specific fragment ion |
| Collision Energy (eV) | Optimized value | Optimized value |
| Dwell Time (ms) | 100 | 100 |
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Compound X to the IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) for the calibration curve.
-
Determine the concentration of Compound X in the unknown plasma samples and QCs by interpolating their peak area ratios from the calibration curve.
-
The pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) can then be calculated from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo dissolution study of Compound X.
Signaling Pathway Example: EGFR-Ras-Raf-MEK-ERK Pathway
Many poorly soluble small molecules are developed as kinase inhibitors. The following diagram illustrates a common signaling pathway that such compounds might target.
Caption: Simplified EGFR-Ras-Raf-MEK-ERK signaling pathway and potential inhibition by Compound X.
Data Presentation and Interpretation
The primary output of this study is the plasma concentration-time profile of Compound X. This data should be presented graphically, plotting the mean plasma concentration (± standard deviation) versus time. From this profile, key pharmacokinetic parameters can be derived.
Table 4: Pharmacokinetic Parameters of Compound X in Rats following a Single Oral Dose (50 mg/kg)
| Parameter | Unit | Mean | SD |
| Cmax (Maximum Plasma Concentration) | ng/mL | ||
| Tmax (Time to Cmax) | h | ||
| AUC(0-t) (Area Under the Curve to the last measured time point) | ng·h/mL | ||
| AUC(0-inf) (Area Under the Curve extrapolated to infinity) | ng·h/mL | ||
| t1/2 (Terminal Half-life) | h | ||
| CL/F (Apparent Total Clearance) | L/h/kg | ||
| Vz/F (Apparent Volume of Distribution) | L/kg |
Interpretation:
-
Cmax and Tmax: Provide insights into the rate of absorption. A low Cmax and a long Tmax may indicate slow dissolution and/or absorption.
-
AUC: Represents the overall systemic exposure to the drug. A low AUC for a given dose suggests poor bioavailability.
-
t1/2, CL/F, and Vz/F: Describe the disposition of the drug (distribution and elimination).
By carefully following these protocols, researchers can obtain reliable in vivo dissolution and pharmacokinetic data for poorly soluble compounds like Compound X, enabling a more accurate assessment of their therapeutic potential.
Troubleshooting & Optimization
UZH1 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of UZH1 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared in an organic solvent like DMSO, immediately forms a precipitate when diluted into my aqueous cell culture medium. What is happening and how can I prevent this?
A1: This common phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble upon dilution into an aqueous buffer where the organic solvent concentration is significantly lower.[1] For hydrophobic compounds like this compound, the rapid change in solvent polarity causes the molecule to aggregate and precipitate.
Here are several strategies to prevent this:
-
Pre-warm the Aqueous Medium: Always pre-warm your cell culture medium or buffer to 37°C before adding the this compound stock solution. Many compounds are more soluble at slightly elevated temperatures.[1][2]
-
Gradual Dilution: Instead of adding the concentrated stock directly to the final volume, perform a serial dilution. This can be done by adding the stock solution dropwise while gently vortexing the medium to ensure rapid mixing and prevent localized high concentrations of the compound.[1]
-
Intermediate Dilution Step: First, create an intermediate dilution of your this compound stock in a smaller volume of the pre-warmed medium. Then, add this intermediate dilution to the final volume.
-
Optimize Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (ideally below 0.1% and not exceeding 0.5%), a slightly higher, well-controlled concentration might be necessary to maintain this compound solubility.[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[3]
Q2: I've followed the recommended dissolution protocol, but I still observe a precipitate in my this compound stock solution after a freeze-thaw cycle. What should I do?
A2: Precipitation after a freeze-thaw cycle is often due to the compound's poor solubility at lower temperatures.[2] To address this:
-
Gentle Re-dissolution: Before use, gently warm the stock solution to 37°C and vortex or sonicate briefly to ensure any precipitate is fully re-dissolved.[2][4]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation, it is highly recommended to aliquot your stock solution into smaller, single-use volumes upon initial preparation.[2]
-
Fresh Preparations: If precipitation persists, it is best to prepare a fresh stock solution before each experiment to ensure accurate dosing.[2]
Q3: My cell culture medium appears cloudy or turbid after adding this compound. How can I determine if this is precipitation or microbial contamination?
A3: Cloudiness in the medium can be indicative of either chemical precipitation or contamination.[2] A simple way to distinguish between the two is to examine a sample of the medium under a microscope. Chemical precipitates will often appear as amorphous particles or crystalline structures, while microbial contamination will be characterized by the presence of bacteria (small, often motile rods or cocci) or yeast (budding, oval-shaped cells).[2] If contamination is suspected, discard the culture and review your sterile techniques.[2]
Q4: Could interactions with components in my cell culture medium be causing this compound to precipitate over time?
A4: Yes, long-term incubations can lead to delayed precipitation. Several factors can contribute to this:
-
pH Shift: The CO2 environment in an incubator can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds.[2]
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the medium, leading to the formation of insoluble complexes over time.[2]
-
Media Evaporation: In long-term experiments, evaporation can increase the concentration of all components in the medium, potentially exceeding the solubility limit of this compound.[1] Ensure your incubator is properly humidified.[1]
To assess stability, it is advisable to test the solubility of this compound in your specific cell culture medium over the intended duration of your experiment under the same conditions (e.g., 37°C, 5% CO2).[2]
Quantitative Data Summary
The following tables provide a summary of solubility and cytotoxicity data for this compound.
Table 1: this compound Solubility in Different Solvent Systems
| Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (8.95 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (8.95 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (8.95 mM) |
Data sourced from MedchemExpress.com.[2]
Table 2: this compound and its Enantiomers' IC50 Values in Different Cell Lines (72h Incubation)
| Compound | Cell Line | IC50 (µM) |
| UZH1a | MOLM-13 | 11 |
| UZH1a | HEK293T | 67 |
| UZH1a | U2Os | 87 |
| UZH1b | MOLM-13 | 78 |
| UZH1b | HEK293T | 79 |
| UZH1b | U2Os | 93 |
Data sourced from MedchemExpress.com.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in a suitable solvent system for in vitro experiments.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired stock concentration and the solubility data in Table 1, select an appropriate solvent system. For cell-based assays, a stock solution in 100% DMSO is common. Add the calculated volume of the solvent to the this compound powder.
-
Dissolution: Vortex the tube vigorously to dissolve the compound. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2][4] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., a PTFE filter for DMSO).
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C for up to one month or -80°C for up to six months to maintain stability and prevent degradation from repeated freeze-thaw cycles.[2][5]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps to determine the highest concentration of this compound that remains soluble in your specific experimental medium.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).[2]
-
Serial Dilution in Medium: Pre-warm your complete cell culture medium to 37°C. In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution directly into the medium. For example, create a 2-fold serial dilution series.[2]
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.[2]
-
Visual Inspection: At various time points (e.g., 0, 1, 4, 24 hours), visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).[2] A microscope can be used for more sensitive detection.
-
Determination: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: this compound inhibits the METTL3 'writer' complex.
References
Common issues with UZH1 stability in media
Technical Support Center: UHRF1 Stability
A Note on Nomenclature: Initial searches for "UZH1" did not yield relevant results for a protein involved in cell culture. Based on the context of the query, this guide has been developed for the protein UHRF1 (Ubiquitin-like with PHD and RING finger domains 1) , a key epigenetic regulator whose stability is of significant interest to researchers. It is presumed that "this compound" was a typographical error.
Frequently Asked Questions (FAQs) about UHRF1 Stability
Q1: What is the primary mechanism regulating UHRF1 protein stability in cells?
A1: The primary mechanism for regulating UHRF1 stability is the ubiquitin-proteasome system. UHRF1 is targeted for degradation by the proteasome through a process called polyubiquitination. This process is tightly controlled by a balance between E3 ubiquitin ligases that add ubiquitin chains and deubiquitinating enzymes (DUBs) that remove them.
Q2: Which specific E3 ligase and deubiquitinase are known to regulate UHRF1 stability?
A2: The SCFβ-TrCP E3 ligase complex is responsible for the polyubiquitination of UHRF1, marking it for degradation.[1] Conversely, the deubiquitinase USP7 (Ubiquitin-specific-processing protease 7) can remove ubiquitin chains from UHRF1, thereby protecting it from degradation and increasing its stability.[2]
Q3: How do post-translational modifications (PTMs) affect UHRF1 stability?
A3: Post-translational modifications, particularly phosphorylation, play a crucial role in regulating UHRF1 stability. For instance, phosphorylation of UHRF1 at serine 108 by casein kinase 1 delta (CK1δ) is a prerequisite for its recognition by the SCFβ-TrCP E3 ligase.[1] Additionally, phosphorylation at serine 652 by CDK1-cyclin B during the M phase of the cell cycle disrupts the interaction between UHRF1 and the stabilizing deubiquitinase USP7, leading to increased UHRF1 degradation.[2][3]
Q4: What is the approximate half-life of UHRF1 in cultured cells?
A4: The half-life of UHRF1 can vary depending on the cellular context, such as the cell cycle stage and the presence of DNA damage. In untreated HCT116 p53-/- cells, the half-life of UHRF1 is approximately 140 minutes. This is reduced to about 75 minutes following UV-induced DNA damage, indicating an accelerated degradation in response to genotoxic stress.[1]
Q5: Are there any specific recommendations for storing recombinant UHRF1 protein?
A5: Yes, for long-term storage, recombinant UHRF1 protein should be kept at -20°C to -80°C.[4][5] It is also advisable to aliquot the protein upon receipt to avoid multiple freeze-thaw cycles, which can lead to protein degradation and loss of activity.[4][5] Some suppliers recommend storing the protein in a solution containing glycerol (B35011) (e.g., 50%) for enhanced stability during frozen storage.[5]
Troubleshooting Guide for Common UHRF1 Stability Issues
This guide addresses common problems researchers may encounter related to UHRF1 stability during their experiments.
| Observed Issue | Potential Cause | Troubleshooting Suggestions |
| Low or no UHRF1 signal in Western Blot | 1. Rapid protein degradation: UHRF1 is actively degraded by the proteasome. | - Prepare cell lysates with a lysis buffer containing a protease inhibitor cocktail. - Consider adding a proteasome inhibitor (e.g., MG132) to your cell culture for a few hours before harvesting to block UHRF1 degradation and allow it to accumulate. |
| 2. Cell cycle-dependent expression: UHRF1 levels fluctuate throughout the cell cycle, peaking in S phase and decreasing in M phase. | - Synchronize your cells to enrich for a specific cell cycle phase (e.g., S phase) where UHRF1 expression is higher. | |
| 3. Inefficient protein extraction: UHRF1 is a nuclear protein, and incomplete nuclear lysis can result in low yield. | - Use a lysis buffer specifically designed for nuclear protein extraction, which may include higher salt concentrations and stronger detergents. - Ensure complete cell lysis through methods like sonication or multiple freeze-thaw cycles. | |
| Multiple bands or smear for UHRF1 in Western Blot | 1. Polyubiquitination: The presence of higher molecular weight bands or a smear can indicate polyubiquitinated UHRF1. | - Treat cell lysates with a deubiquitinating enzyme before running the Western blot to collapse the ubiquitin ladder into a single band. - To confirm ubiquitination, perform an immunoprecipitation of UHRF1 followed by Western blotting for ubiquitin. |
| 2. Proteolytic degradation: Lower molecular weight bands may be degradation products of UHRF1. | - Ensure that protease inhibitors are fresh and used at the recommended concentration during cell lysis and protein extraction. - Work quickly and keep samples on ice at all times to minimize protease activity. | |
| Inconsistent UHRF1 levels between replicate experiments | 1. Variations in cell confluence or cell cycle state: Asynchronous cell populations can have varying proportions of cells in different cycle phases, leading to different overall UHRF1 levels. | - Standardize your cell seeding density and harvesting time to ensure consistent cell confluence and growth phase. - For more consistency, consider cell synchronization methods. |
| 2. Recombinant protein instability: Recombinant UHRF1 used as a standard or for in vitro assays may be unstable. | - Aliquot recombinant UHRF1 upon receipt and avoid repeated freeze-thaw cycles. - Store the protein at -80°C in a recommended buffer, potentially with glycerol.[5] Check the manufacturer's data sheet for specific storage recommendations. |
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine UHRF1 Half-Life
This method is used to measure the rate of protein degradation by inhibiting new protein synthesis and observing the disappearance of the existing protein over time.
Materials:
-
Cells expressing UHRF1
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[6]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against UHRF1
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Secondary antibody
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow cells to the desired confluency (typically 80-90%).
-
Prepare the CHX working solution by diluting the stock in pre-warmed complete medium to the final desired concentration (a typical starting concentration is 50-100 µg/mL).[7]
-
At time zero (t=0), harvest the first plate/well of cells. This will serve as your baseline UHRF1 level.
-
Add the CHX-containing medium to the remaining plates/wells.
-
Incubate the cells and harvest them at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer with freshly added inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting with antibodies against UHRF1 and a loading control.
-
Quantify the band intensities for UHRF1 and the loading control at each time point.
-
Normalize the UHRF1 signal to the loading control for each time point.
-
Plot the normalized UHRF1 intensity versus time. The time point at which the UHRF1 signal is reduced by 50% is the protein's half-life.
Immunoprecipitation of UHRF1 to Assess Ubiquitination
This protocol allows for the specific isolation of UHRF1 to determine its ubiquitination status.
Materials:
-
Cells treated with a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lysis buffer (non-denaturing, e.g., Tris-based buffer with 0.5% NP-40 and protease/phosphatase inhibitors).
-
Anti-UHRF1 antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Primary antibody against ubiquitin for Western blotting.
Procedure:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C, then centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-UHRF1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination status of UHRF1. A ladder of high molecular weight bands will indicate polyubiquitination.
Visualizations
Signaling Pathway of UHRF1 Degradation
Caption: Regulation of UHRF1 stability via ubiquitination and deubiquitination.
Experimental Workflow for Cycloheximide (CHX) Chase Assay
Caption: Workflow for determining protein half-life using a CHX chase assay.
References
- 1. DNA Damage Regulates UHRF1 Stability via the SCFβ-TrCP E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of post-translational modifications of UHRF1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UHRF1 - Wikipedia [en.wikipedia.org]
- 4. Recombinant UHRF1 protein, Proteins & Enzymes - CD BioSciences [epigenhub.com]
- 5. novoprolabs.com [novoprolabs.com]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing UZH1 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of UZH1 in primary cell experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of UZH1a and UZH1b. UZH1a is a potent and selective inhibitor of METTL3 (Methyltransferase-like 3), the catalytic subunit of the N6-adenosine-methyltransferase complex.[1][2] METTL3 is responsible for the most abundant internal mRNA modification, N6-methyladenosine (m6A).[3] By binding to the S-adenosyl methionine (SAM) binding pocket of METTL3, UZH1a prevents the transfer of a methyl group to RNA.[1][3] This leads to a decrease in m6A levels on target transcripts, affecting their stability, translation, and splicing.[3] UZH1b is the enantiomer of UZH1a and is largely inactive, making it a useful negative control in experiments.[1][2]
Q2: What are the known cellular effects of UZH1a?
A2: UZH1a has been shown to inhibit the growth of various cell lines, with differing sensitivity. For example, the acute myeloid leukemia (AML) cell line MOLM-13 is particularly sensitive, with a growth inhibition IC50 of 11 µM.[4] In contrast, HEK293T (human embryonic kidney) and U2Os (osteosarcoma) cells are less sensitive, with IC50 values of 67 µM and 87 µM, respectively.[4] The on-target effects in sensitive cancer cells include the induction of apoptosis and cell cycle arrest.[2][4] Importantly, another METTL3 inhibitor, STM2457, has been shown to have no effect on the viability of normal mouse and human hematopoietic stem and progenitor primary cells, suggesting that METTL3 inhibitors may have a therapeutic window, exhibiting toxicity to cancer cells while sparing healthy primary cells.[5][6]
Q3: What are the common causes of UZH1a toxicity in primary cells?
A3: Toxicity in primary cells when using UZH1a can stem from several factors:
-
On-target toxicity: While METTL3 inhibition may be selective for cancer cells, some primary cell types might be more reliant on m6A methylation for their survival and function.
-
Off-target effects: At higher concentrations, UZH1a may bind to other cellular targets, leading to unintended toxicity.
-
High concentrations: Using concentrations significantly above the effective dose for METTL3 inhibition can lead to non-specific effects and cell death.
-
Prolonged exposure: Continuous and long-term exposure to the inhibitor may disrupt normal cellular processes in sensitive primary cells.
-
Solvent toxicity: The solvent used to dissolve UZH1a, typically DMSO, can be toxic to primary cells at certain concentrations.[7]
Q4: How should I prepare and store UZH1a?
A4: UZH1a is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[7][8] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][9] For experiments, prepare fresh working dilutions from the stock solution in your cell culture medium.[7]
II. Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with UZH1a in primary cells.
Issue 1: High levels of primary cell death observed after UZH1a treatment.
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a wide range of concentrations, including those below the reported IC50 values for cell lines. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired level of METTL3 inhibition in your primary cells. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your primary cells (typically <0.1%). Run a vehicle control (cells treated with the same concentration of DMSO without UZH1a).[7] |
| Primary cell type is particularly sensitive. | Some primary cells are inherently more sensitive to perturbations. If possible, compare the effects on your primary cells of interest with a more robust primary cell type or a relevant cell line. Extensive optimization of concentration and exposure time is crucial. |
| UZH1a has degraded or is impure. | Purchase UZH1a from a reputable supplier. Ensure proper storage of the stock solution. |
Issue 2: Inconsistent results or lack of METTL3 inhibition.
| Potential Cause | Recommended Solution |
| UZH1a is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. If possible, confirm its activity with a positive control cell line known to be sensitive to METTL3 inhibition (e.g., MOLM-13). |
| Suboptimal inhibitor concentration. | The optimal concentration for METTL3 inhibition without toxicity can be narrow in primary cells. A detailed dose-response experiment is critical. |
| Inconsistent cell culture conditions. | Maintain consistent cell culture practices, including cell passage number (if applicable), seeding density, and media composition. Primary cells can be highly sensitive to variations in culture conditions. |
| Variability in experimental setup. | Ensure consistent incubation times and that all experimental steps are performed uniformly across all samples. |
III. Data Summary
Table 1: UZH1a In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 (METTL3) | - | 280 nM | [4] |
| Growth Inhibition IC50 (72h) | MOLM-13 (AML) | 11 µM | [4] |
| HEK293T (Embryonic Kidney) | 67 µM | [4] | |
| U2Os (Osteosarcoma) | 87 µM | [4] | |
| m6A Reduction IC50 (16h) | MOLM-13 (AML) | 4.6 µM | [4] |
IV. Experimental Protocols
Protocol 1: Determining the Optimal Concentration of UZH1a in Primary Cells
-
Cell Seeding: Plate primary cells at the desired density in a multi-well plate. Allow cells to adhere and stabilize overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of UZH1a in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest UZH1a concentration) and a no-treatment control.
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of UZH1a or controls.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). This should be optimized based on the experimental goals and the known kinetics of the cellular process being studied.
-
Viability Assay: Assess cell viability using a suitable method for your primary cells, such as an MTT, MTS, or live/dead cell staining assay.
-
Data Analysis: Plot cell viability against the UZH1a concentration to determine the IC50 value and the maximum non-toxic concentration.
V. Visualizations
Caption: UZH1a inhibits the METTL3/METTL14 complex, preventing m6A methylation of mRNA.
Caption: A workflow for troubleshooting high toxicity of UZH1a in primary cells.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring the Integrity of UZH1
This technical support center is a resource for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of the METTL3 inhibitor, UZH1, during storage and handling. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound in its solid (powder) form should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1][3] It is crucial to keep the compound in a tightly sealed container and protected from moisture. Before opening the vial, it is recommended to allow it to equilibrate to room temperature to prevent condensation.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions are typically prepared in a high-purity solvent such as DMSO.[2] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][4][5] These aliquots should be stored at -20°C or -80°C.[2][4] Stock solutions in DMSO are generally stable for up to one month at -20°C or up to six months at -80°C.[1]
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution is often an indicator of chemical degradation or oxidation.[4] This can be caused by exposure to light, air (oxygen), or impurities in the solvent.[4] If you observe a color change, it is strongly recommended to discard the solution and prepare a fresh one from a solid stock to ensure the integrity of your experiments.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the concentration of this compound exceeds its solubility limit at a lower temperature or if the solvent is not suitable for cryogenic storage.[4] To address this, you can try gently warming the solution and vortexing it to redissolve the precipitate.[4] However, if the precipitate does not dissolve, it is best to prepare a fresh stock solution. To prevent this, consider storing your stock solutions at a slightly lower concentration.[4]
Q5: What is the maximum recommended concentration of DMSO for cell-based experiments with this compound?
A5: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[1][3][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.
Issue: Inconsistent or lower-than-expected activity of this compound in experiments.
This is a primary indicator that the compound may have degraded. Follow these steps to troubleshoot:
-
Verify Storage Conditions: Confirm that both the solid this compound and its stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Check for Precipitate or Color Change: Visually inspect the stock solution for any signs of precipitation or color change.[4]
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a recently prepared or properly stored stock solution for each experiment.[5]
-
Perform a Stability Check: If you consistently observe issues, consider performing a stability analysis of your this compound stock solution using a method like HPLC to determine its purity.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Keep in a desiccated and dark environment. |
| 4°C | Up to 2 years[1][3] | Suitable for shorter-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles.[2][4] |
| -80°C | Up to 6 months[1] | Preferred for longer-term storage of solutions. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure to evaluate the stability of a this compound stock solution over time.
Materials:
-
This compound solid powder
-
High-purity DMSO
-
HPLC-grade methanol (B129727) and water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a Fresh Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to a final concentration of 10 mM. This will be your t=0 sample.
-
Initial Analysis (t=0):
-
Immediately dilute a small aliquot of the stock solution with methanol to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
Inject the diluted sample into the HPLC system.
-
Obtain the chromatogram and record the peak area of this compound. This represents 100% integrity.
-
-
Incubate Samples:
-
Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month), take an aliquot of the stored stock solution.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at t=0.
-
Calculate the percentage of this compound remaining at each time point. A significant decrease in the peak area indicates degradation.
-
The appearance of new peaks in the chromatogram suggests the formation of degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying this compound degradation.
Caption: Recommended storage conditions for this compound.
References
Technical Support Center: Western Blot Troubleshooting for METTL3 Inhibition by UZH1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the METTL3 inhibitor, UZH1, and performing Western blot analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during Western blot analysis of METTL3 following treatment with the inhibitor this compound.
Q1: After treating my cells with UZH1a, I don't see a decrease in the METTL3 protein band on my Western blot. Is the inhibitor not working?
A1: This is an expected result. The inhibitor UZH1a is a potent, cell-permeable inhibitor of METTL3's methyltransferase activity, but it does not induce the degradation of the METTL3 protein.[1][2][3] Studies have shown that treatment with UZH1a does not alter the cellular levels of METTL3 protein.[1][2][3] The inactive enantiomer, UZH1b, also does not affect METTL3 protein levels.[1][2]
To confirm the efficacy of your UZH1a treatment, you should assess the downstream consequences of METTL3 inhibition rather than METTL3 protein levels. This can be done by:
-
Measuring global m6A levels: A successful UZH1a treatment will lead to a dose-dependent reduction in the N6-methyladenosine (m6A) modification of mRNA.[2][4]
-
Assessing downstream target expression: Analyze the expression of known METTL3 target genes. For example, METTL3 has been shown to regulate the expression of ZMYM1, and components of the TGF-β/SMAD and MAPK signaling pathways.[5][6][7]
Q2: I'm seeing multiple bands when I probe for METTL3 on my Western blot. What could be the cause?
A2: The presence of multiple bands when probing for METTL3 can be due to several factors:
-
METTL3 Isoforms: Alternative splicing of the METTL3 gene can produce different protein isoforms, which may be detected by your antibody.[8] It has been reported that even in METTL3 knockout cells, smaller METTL3 isoforms can be expressed.[8]
-
Antibody Specificity: The antibody you are using may not be specific enough and could be cross-reacting with other proteins. Ensure your antibody has been validated for Western blotting.[9][10][11] Using a knockout-validated antibody can help confirm specificity.[10]
-
Post-Translational Modifications (PTMs): METTL3 can undergo various PTMs, which can alter its migration on an SDS-PAGE gel.
-
Protein Degradation: If your samples were not handled properly, METTL3 could be degraded, leading to smaller bands. Always use protease inhibitors in your lysis buffer.[12]
Troubleshooting Steps:
-
Validate your antibody: Check the manufacturer's datasheet for validation data. If possible, test the antibody on a positive control (e.g., cells overexpressing METTL3) and a negative control (e.g., METTL3 knockout cells).
-
Optimize blocking and washing: Inadequate blocking or insufficient washing can lead to non-specific bands.[13][14]
-
Use fresh lysis buffer with protease inhibitors: This will minimize protein degradation.[12]
Q3: The signal for my METTL3 band is very weak or absent. What should I do?
A3: A weak or absent METTL3 signal can be frustrating. Here are some common causes and solutions:[12][13][14][15][16]
-
Low Protein Abundance: METTL3 may be expressed at low levels in your cell type.
-
Solution: Increase the amount of protein loaded onto the gel. You may need to perform a nuclear fractionation as METTL3 is predominantly a nuclear protein.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a protein of METTL3's size (~70 kDa).
-
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.
-
Solution: Titrate your antibodies to find the optimal concentration. Increase the incubation time for the primary antibody (e.g., overnight at 4°C).
-
-
Inactive Antibody: The antibody may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the antibody and ensure it has been stored correctly.
-
-
Issues with Detection Reagents: The substrate for HRP or the fluorescent dye may be expired or inactive.
-
Solution: Use fresh detection reagents and optimize the exposure time.
-
Q4: I am observing uneven bands or "smiling" on my Western blot for METTL3.
A4: Uneven bands or a "smiling" effect are typically due to issues with gel electrophoresis.[16]
-
Uneven Gel Polymerization: If you are pouring your own gels, ensure they polymerize evenly.
-
Solution: Use fresh acrylamide (B121943) solution and allow sufficient time for polymerization. Consider using pre-cast gels for better consistency.
-
-
Overloading of Protein: Loading too much protein can cause the bands to distort.
-
Solution: Reduce the amount of protein loaded in each lane.
-
-
High Voltage During Electrophoresis: Running the gel at too high a voltage can generate excess heat, leading to smiling bands.
-
Solution: Reduce the voltage and/or run the gel in a cold room or on ice.
-
-
Inappropriate Buffer Concentration: Incorrect buffer concentration can affect ion distribution and cause uneven migration.
-
Solution: Ensure your running buffer is prepared correctly and is at the appropriate concentration.
-
Data Presentation
Table 1: Summary of UZH1a Treatment Conditions for METTL3 Inhibition
| Cell Line | UZH1a Concentration | Treatment Duration | Observed Effect on m6A Levels | Reference |
| MOLM-13 | 40 µM | 16 hours | Significant reduction | [1][2][4][17] |
| U2OS | 40 µM | 3 and 6 days | Reduction | [1] |
| HEK293T | 40 µM | 16 hours | Reduction | [2] |
Experimental Protocols
Detailed Methodology for Western Blotting of METTL3 after this compound Treatment
This protocol is a general guideline. Optimization may be required for your specific cell type and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentration of UZH1a (or DMSO as a vehicle control) for the specified duration (e.g., 16 hours).[1]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[1]
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel (e.g., 10% acrylamide).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against METTL3 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions for commercially available antibodies can be found on their datasheets (e.g., 1:5000 - 1:20000).[9][18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.[1]
-
Visualizations
Caption: METTL3 signaling pathway and point of UZH1a inhibition.
Caption: Experimental workflow for METTL3 Western blotting.
Caption: Troubleshooting decision tree for METTL3 Western blotting.
References
- 1. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. METTL3-mediated N6-methyladenosine modification is critical for epithelial-mesenchymal transition and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mettl3 synergistically regulates TGF-β/SMAD2/3 to promote proliferation and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METTL3 antibody (HRP-67733) | Proteintech [ptglab.com]
- 10. Anti-METTL3 antibody [EPR18810] KO tested (ab195352) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. researchgate.net [researchgate.net]
- 18. METTL3 Polyclonal Antibody (PA5-28178) [thermofisher.com]
Validation & Comparative
A Comparative Guide to METTL3 Inhibitors: UZH1 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and the methyltransferase METTL3 is a key enzyme in this process.[1][2] Its dysregulation has been implicated in a variety of diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][3][4] This guide provides a comparative analysis of UZH1a, a potent METTL3 inhibitor, with other notable inhibitors in the field, supported by experimental data and detailed protocols.
Quantitative Comparison of METTL3 Inhibitor Efficacy
The potency of METTL3 inhibitors is typically evaluated through both biochemical assays, which measure direct enzyme inhibition, and cellular assays, which assess the inhibitor's activity within a biological context. The half-maximal inhibitory concentration (IC50) is a standard measure of efficacy.
| Inhibitor | Type | Biochemical IC50 | Cellular m6A Reduction IC50 | Cellular Proliferation IC50/GI50 | Cell Line |
| UZH1a | SAM-Competitive | 280 nM[5][6][7][8] | 4.6 µM[9][7][10][11] | 11 µM (GI50)[5][6] | MOLM-13 |
| 67 µM (IC50)[5][9] | HEK293T | ||||
| 87 µM (IC50)[5][9] | U2Os | ||||
| STM2457 | SAM-Competitive | 16.9 nM[12][13][14][15] | 2.2 µM[10][16] | 3.5 µM[17] | MOLM-13 |
| STC-15 | SAM-Competitive | N/A | N/A | N/A | N/A |
| Quercetin | Natural Product | 2.73 µM | Dose-dependent[16] | 73.51 µM[18] | MIA PaCa-2 |
| 99.97 µM[18] | Huh7 |
Note: STC-15 is the first METTL3 inhibitor to enter clinical trials; specific preclinical IC50 values are not as widely published as its clinical development progress.[19][20][21][22] The difference between biochemical and cellular IC50 values is expected due to factors like cell permeability and competition with high intracellular concentrations of the natural substrate, S-adenosylmethionine (SAM).[10][12]
Mandatory Visualizations
Signaling Pathways Modulated by METTL3
METTL3 has been shown to influence a multitude of signaling pathways that are critical in cancer progression. Its inhibition can lead to the downregulation of oncogenic pathways and, in some contexts, the activation of tumor-suppressive responses.
Experimental Workflow for METTL3 Inhibitor Evaluation
A typical workflow for assessing the efficacy of a novel METTL3 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental methods. Below are detailed methodologies for key biochemical and cellular assays.
Biochemical METTL3 Inhibition Assay (HTRF)
This assay quantifies the enzymatic activity of METTL3 by measuring the m6A modification of an RNA substrate.
-
Principle: A biotinylated RNA oligonucleotide substrate is incubated with the METTL3/METTL14 enzyme complex and SAM. The resulting m6A-modified RNA is then detected by a specific antibody conjugated to a fluorescent donor, and a streptavidin-conjugated acceptor. Inhibition of METTL3 activity leads to a decrease in the HTRF signal.[7][11]
-
Reagents:
-
Recombinant human METTL3/METTL14 complex
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated RNA substrate containing a consensus m6A motif
-
Test inhibitor (e.g., UZH1a)
-
m6A-specific antibody (e.g., conjugated to Eu3+ cryptate)
-
Streptavidin-XL665
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20)[12]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, pre-incubate the METTL3/METTL14 enzyme with the test inhibitor for a defined period (e.g., 10 minutes) at room temperature.[12]
-
Initiate the methyltransferase reaction by adding the RNA substrate and SAM.
-
Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for binding, then read the plate on an HTRF-compatible microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.[11]
Cellular m6A Quantification Assay (LC-MS/MS)
This assay measures the global levels of m6A in mRNA from cells treated with a METTL3 inhibitor to confirm target engagement.[16]
-
Principle: Total RNA is extracted from treated and control cells, and mRNA is purified. The mRNA is then digested into single nucleosides, and the ratio of m6A to adenosine (B11128) (A) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Procedure:
-
Cell Treatment: Culture a relevant cell line (e.g., MOLM-13) and treat with various concentrations of the inhibitor (e.g., UZH1a) or DMSO for a specified time (e.g., 16-72 hours).[5][23]
-
RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol).
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT)-magnetic beads.
-
Nucleoside Digestion: Digest the purified mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides by ultra-performance liquid chromatography (UPLC) and quantify the amounts of m6A and A using a triple-quadrupole mass spectrometer.[23]
-
-
Data Analysis: Calculate the m6A/A ratio for each sample. Determine the cellular IC50 for m6A reduction by plotting the percentage of m6A reduction against the inhibitor concentration and fitting to a dose-response curve.[7]
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay evaluates the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to reduced cell proliferation or increased cell death.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After allowing cells to attach (if applicable), add serial dilutions of the test inhibitor.
-
Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Normalize the results to DMSO-treated control cells. Calculate the IC50 or GI50 (concentration for 50% growth inhibition) value by plotting cell viability against inhibitor concentration.[11]
Conclusion
The development of potent and selective METTL3 inhibitors like UZH1a and STM2457 has provided invaluable tools for studying the epitranscriptome and has paved the way for novel therapeutic strategies.[6][12] UZH1a demonstrates high-nanomolar potency in biochemical assays and clear cellular activity, inducing apoptosis in leukemia cells.[9][6] While STM2457 shows greater biochemical potency, both compounds effectively reduce cellular m6A levels and inhibit cancer cell proliferation.[10][12] The advancement of STC-15 into clinical trials marks a significant milestone, highlighting the therapeutic potential of targeting RNA modifying enzymes.[19][21] Future research will likely focus on optimizing inhibitor properties for improved clinical efficacy and exploring combination therapies to overcome resistance.
References
- 1. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 16. benchchem.com [benchchem.com]
- 17. | BioWorld [bioworld.com]
- 18. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 19. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 20. targetedonc.com [targetedonc.com]
- 21. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor STC-15 at SITC 2024 [prnewswire.com]
- 22. drughunter.com [drughunter.com]
- 23. researchgate.net [researchgate.net]
Comparative Guide to O-GlcNAc Transferase (OGT) Inhibitors: Focus on IC50 Values and Methodologies
A comprehensive analysis of O-GlcNAc Transferase (OGT) inhibitors, detailing their half-maximal inhibitory concentration (IC50) values across various experimental setups. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to facilitate informed decisions in OGT-targeted research.
While specific data for a compound designated "UZH1" is not available in the public domain, this guide focuses on a series of well-characterized O-GlcNAc Transferase (OGT) inhibitors, primarily from the OSMI series. OGT is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins, playing a vital role in cellular signaling, transcription, and metabolism.[1][2][3][4] The inhibition of OGT is a promising therapeutic strategy for diseases such as cancer, diabetes, and neurodegenerative disorders.
OGT Inhibitor IC50 Values
The potency of an OGT inhibitor is commonly expressed by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the OGT enzyme by 50%. These values are crucial for comparing the efficacy of different compounds and are determined through various in vitro and cellular assays.
| Inhibitor | Assay Type | IC50 Value (µM) | Target | Cell Line / Conditions |
| OSMI-1 | Coupled Enzyme Assay | 2.7 | ncOGT | In vitro |
| OSMI-1 | Radiometric Capture Assay | ~2.7 | OGT | In vitro |
| OSMI-1 | Cellular Assay | ~50 | OGT | CHO cells |
| OSMI-4a (acid) | Fluorescence-based Assay | 1.5 | OGT | In vitro |
| OSMI-4b (ester) | UDP-Glo™ Assay | Lower than OSMI-4a | OGT | In vitro |
| OSMI-4b (ester) | Fluorescent Activity Assay | Lower than OSMI-4a | OGT | In vitro |
| UDP-5SGlcNAc | Coupled Enzyme Assay | 78.8 | ncOGT | In vitro |
| UDP-5SGlcNAc | Radiometric Capture Assay | 11.1 | OGT | In vitro |
| L01 | UDP-Glo™ Assay | 22 | OGT | In vitro |
| L01 | Cellular Assay | ~100 | OGT | COS7 cells |
| UDP | In vitro Assay | 1.8 | OGT | In vitro |
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the characterization of OGT inhibitors.
UDP-Glo™ Glycosyltransferase Assay
This commercially available assay measures the amount of UDP produced during the OGT-catalyzed glycosylation reaction. The assay is performed in a multi-well plate format suitable for high-throughput screening.
Principle: The UDP-Glo™ reagent contains an enzyme that converts the UDP product of the OGT reaction into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, also present in the reagent, which generates a luminescent signal that is proportional to the amount of UDP produced. A decrease in luminescence in the presence of an inhibitor indicates its potency.[5]
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified OGT enzyme, a suitable peptide or protein substrate (e.g., CKII peptide), the sugar donor UDP-GlcNAc, and the test inhibitor at various concentrations in an appropriate reaction buffer (e.g., 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).[5]
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[5]
-
Detection: An equal volume of UDP-Glo™ Detection Reagent is added to each well. This reagent stops the OGT reaction and initiates the conversion of UDP to ATP and the subsequent luciferase reaction.
-
Measurement: The plate is incubated at room temperature to stabilize the luminescent signal, which is then measured using a plate reader.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.
Fluorescence-Based Transferase Activity Assay
This method provides a direct measure of OGT activity and is also amenable to high-throughput screening.
Principle: This assay utilizes a fluorescently labeled substrate. The transfer of GlcNAc to the substrate by OGT can be detected by a change in the fluorescent properties of the substrate, such as fluorescence polarization or intensity.
Protocol:
-
Reagent Preparation: A reaction buffer, purified OGT enzyme, a fluorescently labeled peptide substrate, UDP-GlcNAc, and the test inhibitor at various concentrations are prepared.
-
Reaction Initiation: The components are mixed in a multi-well plate to start the reaction.
-
Incubation: The reaction is incubated at a controlled temperature for a set period.
-
Fluorescence Reading: The fluorescence (e.g., polarization or intensity) is measured at different time points or at the end of the reaction using a suitable plate reader.
-
IC50 Calculation: The change in fluorescence is used to calculate the percentage of inhibition at each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological context and experimental procedures are essential for a clear understanding.
References
- 1. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Orthogonal Methods to Validate the Mechanism of UZH1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of UZH1, a known inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. By employing a multi-pronged approach, researchers can build a robust body of evidence to confirm on-target activity and elucidate downstream cellular consequences.
This compound is a racemate of the potent and selective METTL3 inhibitor, UZH1a, and its essentially inactive enantiomer, UZH1b.[1] UZH1a's primary mechanism is the inhibition of METTL3, a key enzyme in mRNA methylation, which subsequently impacts gene expression and cellular processes such as proliferation, apoptosis, and cell cycle progression.[1][2] This guide details biochemical, cellular, and phenotypic assays to independently verify these effects, and compares UZH1a with other METTL3 inhibitors.
I. Direct Target Engagement and Enzymatic Inhibition
The initial step in validating this compound's mechanism is to confirm its direct interaction with and inhibition of the METTL3-METTL14 complex. Several orthogonal methods can be employed to quantify this interaction.
Comparison of Biochemical Assays for METTL3 Inhibition
| Assay | Principle | Key Readout | Advantages | Disadvantages | Reference |
| Radiometric Methyltransferase Assay | Measures the transfer of a radiolabeled methyl group from [3H]-S-adenosylmethionine (SAM) to an RNA substrate. | IC50 | Direct measurement of enzymatic activity. | Requires handling of radioactive materials. | [3] |
| LC-MS/MS-based m6A Quantification | Quantifies the m6A to Adenosine (B11128) (A) ratio in an in vitro reaction with purified METTL3-METTL14, SAM, and an RNA substrate. | IC50 | Highly sensitive and specific for m6A. | Requires specialized equipment (LC-MS/MS). | [3][4][5] |
| AptaFluor™ Methyltransferase Assay | Detects the enzymatic by-product S-adenosylhomocysteine (SAH) using an RNA aptamer in a TR-FRET format. | IC50 | Non-radioactive, sensitive, and amenable to high-throughput screening. | Indirect measurement of methylation. | [6] |
| Surface Plasmon Resonance (SPR) | Measures the direct binding affinity of the inhibitor to the purified METTL3-METTL14 protein complex in real-time. | Kd | Provides kinetic data (on/off rates) and confirms direct physical interaction. | Requires specialized equipment and expertise. | [7][8] |
II. Cellular Target Engagement and Downstream Molecular Effects
Confirming that UZH1a engages METTL3 within a cellular context and elicits the expected molecular changes is a critical validation step.
Comparison of Cellular Validation Methods
| Assay | Principle | Key Readout | Advantages | Disadvantages | Reference |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of METTL3 upon inhibitor binding in cell lysates or intact cells. | Thermal Shift | Confirms direct target engagement in a cellular environment. | Can be technically challenging. | [7][9] |
| Global m6A Quantification (LC-MS/MS) | Measures the overall m6A/A ratio in mRNA isolated from cells treated with the inhibitor. | Dose-dependent reduction in m6A levels. | Gold standard for quantifying cellular m6A levels. | Does not provide information on specific transcripts. | [2][3][7] |
| m6A-Seq/MeRIP-Seq | Immunoprecipitation of m6A-containing mRNA fragments followed by high-throughput sequencing. | Identification of specific transcripts with altered m6A methylation. | Transcriptome-wide view of methylation changes. | Can be expensive and data analysis is complex. | [7][9][10] |
| Western Blotting | Measures changes in the protein expression of known downstream targets of the m6A pathway (e.g., MYC, BCL2, SP1). | Altered protein levels of target genes. | Widely accessible and straightforward. | Indirect measure of METTL3 inhibition. | [7][9][11] |
| Genetic Knockdown/Knockout | Compares the phenotypic effects of UZH1a treatment with those of siRNA or CRISPR-mediated METTL3 depletion. | Phenotypic concordance. | Provides a genetic orthogonal validation. | Potential for off-target effects with RNAi/CRISPR. | [2][12] |
III. Phenotypic Confirmation and Comparison with Alternatives
The final validation step involves demonstrating that the observed molecular effects translate into the expected cellular phenotypes. Comparing UZH1a's performance with other known METTL3 inhibitors provides valuable context.
Comparative Performance of METTL3 Inhibitors
| Compound | Type | Biochemical IC50 (METTL3) | Cellular m6A Reduction IC50 | Reported Anti-proliferative Activity | Reference |
| UZH1a | SAM-competitive | 280 nM | 4.6 µM (MOLM-13 cells) | IC50 of 11 µM in MOLM-13 cells. | [1][10] |
| STM2457 | SAM-competitive | 16.9 nM | ~1 µM (MOLM-13 cells) | Reduces proliferation in various cancer cell lines. | [7][11] |
| UZH2 | SAM-competitive | 5 nM | 0.7 µM (MOLM-13 cells) | Demonstrates anti-proliferative effects in cancer cells. | [9][13] |
| Quercetin | Natural Product | 2.73 µM | Dose-dependent reduction | Inhibits proliferation of pancreatic and liver cancer cells. | [3][5][14] |
| Eltrombopag | Allosteric | ~2.8 µM | Dose-dependent reduction | Suppresses expression of leukemogenic genes. | [13][15] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
Key Experimental Methodologies
1. Cellular Thermal Shift Assay (CETSA)
-
Protocol: Treat cultured cells with UZH1a or a vehicle control. After treatment, lyse the cells and divide the lysate into aliquots. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling. Centrifuge to separate soluble and aggregated proteins. Analyze the soluble fraction by Western blot using an anti-METTL3 antibody. Plot the band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of UZH1a indicates target stabilization.[9]
2. Global m6A Quantification by LC-MS/MS
-
Protocol: Treat cells with varying concentrations of UZH1a. Isolate total RNA and purify mRNA using oligo(dT)-magnetic beads. Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase. Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine and N6-methyladenosine. Calculate the m6A/A ratio and plot it against the inhibitor concentration.[3]
3. m6A-Seq (MeRIP-Seq)
-
Protocol: Isolate mRNA from UZH1a-treated and control cells. Fragment the mRNA to ~100-nucleotide lengths. Immunoprecipitate the m6A-containing fragments using an anti-m6A antibody. Prepare sequencing libraries from the immunoprecipitated RNA and an input control. Perform high-throughput sequencing and align reads to a reference genome. Use bioinformatics tools to identify m6A peaks and analyze differential methylation between treated and control samples.[9]
4. Cell Viability Assay (CCK-8)
-
Protocol: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of UZH1a or a vehicle control for a specified period (e.g., 72 hours). Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[3][11]
Visualizing the Validation Workflow and Pathways
Caption: A workflow for the orthogonal validation of this compound's mechanism of action.
Caption: The METTL3-mediated m6A RNA methylation pathway and its inhibition by UZH1a.
References
- 1. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 5. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for UZH1: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of UZH1, a potent and selective METTL3 inhibitor used in epitranscriptomic research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The following guidelines are based on the Safety Data Sheet (SDS) provided by chemical suppliers and general best practices for hazardous chemical waste management.
Key Safety and Disposal Information
All personnel handling this compound must be thoroughly familiar with its properties and the associated handling precautions. The following table summarizes crucial safety and disposal data.
| Parameter | Information | Source |
| Primary Disposal Method | Dispose of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | Safety Data Sheet |
| Environmental Precautions | Do not allow the chemical to enter drains. Discharge into the environment must be avoided. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. | Safety Data Sheet[1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles with side-shields. | Safety Data Sheet |
| Accidental Release Measures | Avoid dust formation. Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Collect spills using spark-proof tools and explosion-proof equipment and place in a suitable, closed container for disposal. | Safety Data Sheet[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | Safety Data Sheet[1] |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound for disposal are not publicly available. Therefore, chemical treatment by the generator is not recommended. The primary and recommended disposal method is to treat this compound as hazardous chemical waste and transfer it to a licensed environmental health and safety (EHS) vendor for destruction.
Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Contaminated Material Disposal
Proper disposal of materials that have come into contact with this compound is as crucial as disposing of the chemical itself.
-
Empty Containers : Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[1] Combustible packaging materials may be disposed of via controlled incineration.[1]
-
Personal Protective Equipment (PPE) : Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container for incineration.
-
Spill Debris : Any materials used to clean up a this compound spill (e.g., absorbent pads, vermiculite) must be treated as hazardous waste and disposed of accordingly.[1]
It is imperative to consult your institution's specific hazardous waste management guidelines and your local Environmental Health and Safety (EHS) department for any additional requirements.
References
Essential Safety and Operational Guide for Handling UZH1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling UZH1 (CAS: 2925713-02-4). This compound is a racemate of UZH1a, a potent and selective METTL3 inhibitor, and the inactive UZH1b.[1][2] It is intended for industrial and scientific research purposes.[3] Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
I. Personal Protective Equipment (PPE)
Given that specific toxicological data for this compound is limited, a cautious approach is necessary.[3] The following PPE is mandatory when handling this compound in solid form or in solution.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double-gloving is advised for handling concentrated solutions or the pure compound. Dispose of gloves immediately after handling this compound. |
| Eye Protection | Safety goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect against accidental spills. |
| Respiratory Protection | Not generally required | Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Eye Wash and Safety Shower: Ensure easy access to a functional eye wash station and safety shower.
B. Handling Solid this compound:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by lining it with absorbent pads.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.
-
Dissolving: When preparing solutions, slowly add the solvent to the solid this compound to avoid splashing. This compound is soluble in DMSO.[3]
C. Handling this compound Solutions:
-
Containment: Use secondary containment for all containers of this compound solutions to prevent spills.
-
Pipetting: Use caution when pipetting to avoid splashes and aerosol generation.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, along with any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
B. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and the date of accumulation.
C. Institutional Procedures:
-
Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for waste pickup and to ensure compliance with all local, state, and federal regulations.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
